molecular formula C19H15ClN4 B5496291 2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

Cat. No.: B5496291
M. Wt: 334.8 g/mol
InChI Key: OFHMEJJQSHNGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-CHLOROPHENYL)-2-ETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl group makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-(3-chlorophenyl)-2-ethyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4/c1-2-15-18(13-6-5-7-14(20)12-13)19-22-11-9-17(24(19)23-15)16-8-3-4-10-21-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMEJJQSHNGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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